Sailkosaponin D,(S)
Description
Saikosaponin D (SSd) is an oleanane-type triterpenoid saponin primarily isolated from Radix Bupleuri (Chaihu), a traditional Chinese herb. Its molecular formula is C₄₂H₆₈O₁₃, characterized by a 13,28-epoxy ether group on the aglycone (oleanolic acid) and a β-(1→3)-linked disaccharide moiety (glucose and rhamnose) . SSd exhibits diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. For instance, it inhibits liver fibrosis by modulating TGF-β/Smad signaling pathways and shows cytotoxic activity against cancer cell lines (KB: ED₅₀ = 9.2 μg/mL; P388: ED₅₀ = 1.1 μg/mL) . Recent advances in synthesis enable efficient glycosylation strategies to construct its complex sugar chains .
Properties
Molecular Formula |
C42H68O13 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1 |
InChI Key |
VDICFISFVFOIRL-WFRGYESZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Percolation
Ethanol-water mixtures (50–70% ethanol) are widely used due to their ability to solubilize saponins while minimizing polysaccharide co-extraction. A patented method involves:
Aqueous Extraction with Electromagnetic Assistance
A study optimized water-based extraction using electromagnetic cracking:
Pressurized Solvent Extraction (PSE)
High-pressure systems (e.g., 10–15 bar) enhance solvent penetration, reducing extraction time by 40% compared to conventional percolation.
Purification Strategies
Crude extracts require purification to isolate SSd from co-extracted compounds (e.g., flavonoids, polysaccharides).
Macroporous Resin Chromatography
The dominant industrial method employs non-polar resins (e.g., D101, AB-8):
Gradient Solvent Partitioning
Ethyl acetate and n-butanol sequential partitioning enriches SSd by polarity differences.
Analytical Quality Control
High-performance liquid chromatography (HPLC) ensures batch consistency:
-
Mobile Phase : Acetonitrile-water gradient (210 nm detection).
-
Validation :
Parameter SSa SSd Linearity (μg/mL) 50.70–202.80 50.50–202.00 LOD (μg/mL) 0.05 0.04 Recovery (%) 98.23–102.47 98.84–102.06
Industrial Scalability and Challenges
While lab-scale methods achieve >60% purity, industrial adaptation faces hurdles:
-
Solvent Recovery : Ethanol distillation systems add 15–20% to operational costs.
-
Resin Fouling : Polysaccharides clog resins, necessitating frequent regeneration.
-
Yield-Energy Tradeoff : Electromagnetic extraction reduces time but increases power consumption by 30%.
Emerging Technologies
Chemical Reactions Analysis
Fragmentation Pathways in Mass Spectrometry
SSD exhibits characteristic fragmentation patterns under electrospray ionization (ESI) conditions, critical for structural identification:
Epimeric differentiation (e.g., SSD vs. SSa) relies on retention time disparities: β-OH at C₁₆ elutes earlier than α-OH epimers in reverse-phase chromatography .
Acetylation Derivatives
SSD undergoes site-specific acetylation, altering its analytical behavior:
-
6″-O-Acetyl-SSD : Acetyl substitution at the C6 position of the glucosyl moiety modifies ESI⁺ fragmentation, producing distinct [aglycone-nH₂O + H]⁺ ions (n = 1–3) .
-
2″-O-Acetyl-SSD : Substitution at the C2 position generates unique fragment ions at m/z 805 ([M–H₂O + H]⁺) due to preferential OH loss at C₁₆ .
These derivatives are instrumental in profiling trace saikosaponins in complex matrices .
Enzymatic Interactions and Metabolic Reactions
SSD interacts with cytochrome P450 (CYP) enzymes, influencing its pharmacokinetics:
-
CYP1A2/CYP2D6 Induction : SSD upregulates enzyme activity in HepaRG cells, enhancing metabolic clearance .
-
CYP3A4 Suppression : Molecular docking predicts SSD binding to CYP3A4’s active site, though experimental validation is pending .
Molecular Docking with FTO Protein
SSD inhibits fat mass and obesity-associated (FTO) protein, an m⁶A RNA demethylase:
This interaction underlies SSD’s anti-leukemic effects by stabilizing m⁶A RNA modifications .
Oxidative Degradation Pathways
SSD mitigates oxidative stress via direct ROS scavenging and upstream signaling modulation:
-
ROS Elimination : Neutralizes H₂O₂-induced radicals in PC12 cells, reducing malondialdehyde (MDA) by 43% .
-
PI3K/AKT/Nrf2 Activation : Enhances antioxidant enzyme synthesis (e.g., SOD, catalase) in CKD models .
Glycosidic Bond Hydrolysis
Acid hydrolysis cleaves SSD’s glycosidic bonds, yielding prosapogenins:
Scientific Research Applications
Pharmacological Properties
SSD exhibits a range of pharmacological effects, including:
- Anti-inflammatory : SSD inhibits pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase and cyclooxygenase-2, through the modulation of the nuclear factor-κB signaling pathway .
- Antioxidant : It protects against oxidative stress by enhancing antioxidant enzyme activity and reducing reactive oxygen species levels .
- Anti-apoptotic : SSD has been shown to prevent apoptosis in various cell types, contributing to its protective effects in tissue injury .
- Anti-fibrotic : The compound modulates the transforming growth factor β/Smads signaling pathway to inhibit collagen production in fibroblasts, demonstrating its antifibrotic capabilities .
- Anticancer : SSD exhibits potent anti-tumor effects against multiple cancer types by targeting various molecular pathways, including the signal transducer and activator of transcription 3 and β-catenin pathways .
Liver Diseases
SSD is traditionally used in managing chronic liver inflammation and viral hepatitis. Studies indicate that it can mitigate liver injury by reducing inflammation and fibrosis, making it a candidate for liver disease therapy .
Cancer Treatment
SSD has shown efficacy in sensitizing drug-resistant cancer cells to chemotherapy. For example, it enhances the sensitivity of ovarian cancer cells to cisplatin by promoting mitochondrial fission and inducing apoptosis through calcium signaling pathways . Additionally, SSD inhibits proliferation in non-small cell lung cancer and triple-negative breast cancer cells via specific signaling pathway disruptions .
Neurological Disorders
Research indicates that SSD protects neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Immune Regulation
SSD has immunomodulatory effects, helping to balance T-helper cell responses. It alleviates autoimmune conditions like Hashimoto's thyroiditis by promoting M2 macrophage differentiation .
Cardiovascular Health
Studies have demonstrated SSD's protective effects against myocardial injury, indicating its potential use in cardiovascular diseases .
Case Studies
Several case studies have highlighted SSD's therapeutic potential:
- Ovarian Cancer : A study demonstrated that SSD enhances cisplatin-induced apoptosis in drug-resistant ovarian cancer cells by upregulating mitochondrial fission proteins and inhibiting matrix metalloproteinases .
- Endometrial Cancer : Research showed that SSD influences cell cycle regulation by upregulating p21 and Cyclin B, leading to G2/M phase retention in endometrial cancer cells, alongside activating apoptosis pathways .
- Osteosarcoma : Investigations revealed that SSD significantly suppresses osteosarcoma cell proliferation through mechanisms involving tumor protein 53 upregulation and caspase activation, indicating its potential as an adjunct therapy for this malignancy .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Liver Diseases | Anti-inflammatory, anti-fibrotic | Reduces liver inflammation and fibrosis |
| Cancer Treatment | Induces apoptosis, disrupts signaling pathways | Sensitizes resistant cancer cells |
| Neurological Disorders | Antioxidant, anti-apoptotic | Protects neuronal cells from damage |
| Immune Regulation | Modulates T-helper cell balance | Alleviates autoimmune conditions |
| Cardiovascular Health | Protects against myocardial injury | Improves cardiac function |
Mechanism of Action
Saikosaponin D exerts its effects through multiple mechanisms:
Inhibition of Tumor Cell Proliferation: It inhibits the proliferation of tumor cells by inducing G1 phase cell cycle arrest.
Promotion of Tumor Cell Apoptosis: Saikosaponin D promotes apoptosis in tumor cells, thereby reducing tumor growth.
Thwarting Tumor-Cell Invasion: It prevents the invasion of tumor cells into surrounding tissues.
Modulation of Tumor Cell Autophagy: The compound modulates autophagy in tumor cells, which is crucial for their survival and proliferation.
Molecular Targets and Pathways: Saikosaponin D targets various molecular pathways, including the p-STAT3/C/EBPβ signaling pathway, which is involved in the suppression of cyclooxygenase-2 (COX-2) expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares SSd with other triterpenoid saponins containing analogous aglycone cores or sugar moieties:
| Compound | CAS Number | Molecular Formula | Key Structural Features | Source Plant |
|---|---|---|---|---|
| Saikosaponin D | 20874-52-6 | C₄₂H₆₈O₁₃ | 13,28-epoxy oleanane; β-(1→3)-diglucose-rhamnose | Radix Bupleuri |
| Calendasaponin D | 358732-35-1 | Not reported | Oleanane aglycone; mono/di-saccharide variants | Calendula officinalis |
| Basellasaponin D | 354552-06-0 | Not reported | Oleanane core; unique hydroxylation patterns | Basella alba |
| Kalopanax Saponin D | Not provided | Not reported | Hederagenin-derived aglycone; complex glycosylation | Kalopanax septemlobus |
| Saikosaponin C | 20736-08-7 | C₄₈H₇₈O₁₈ | Similar aglycone; additional glucose residues | Radix Bupleuri |
Key Observations :
- Aglycone Variations: While SSd and Saikosaponin C share an oleanane backbone, Saikosaponin C has extra glucose units, altering solubility and bioavailability . Kalopanax Saponin D uses hederagenin instead of oleanolic acid, impacting receptor binding .
- Glycosylation: SSd’s β-(1→3)-linked disaccharide is distinct from Calendasaponin D’s simpler monosaccharide attachments, influencing membrane permeability .
Pharmacological Activities
Anticancer Effects
- SSd : Demonstrates dose-dependent cytotoxicity against HepG2 cells (10 μg/mL) and P388 leukemia .
- Basellasaponin D: Limited data on anticancer activity, though Murakami et al. (2001) noted anti-inflammatory properties .
- Kalopanax Saponin D: Exhibits immunomodulatory effects but lacks direct cytotoxicity reports .
Hepatoprotective Activity
Biological Activity
Saikosaponin D (SSD), a bioactive compound derived from the traditional medicinal plant Bupleurum falcatum , has garnered significant attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory responses. This article aims to comprehensively review the biological activity of SSD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Saikosaponin D
Saikosaponins are a class of triterpenoid saponins known for their pharmacological properties. SSD is recognized as the most potent among these compounds, exhibiting various biological effects such as antitumor , anti-inflammatory , and antioxidant activities .
Antitumor Activity
-
Targeting Cancer Pathways : SSD has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by modulating key signaling pathways:
- Acute Myeloid Leukemia (AML) : SSD targets the FTO/m6A signaling pathway, leading to increased m6A RNA methylation, which promotes apoptosis and cell cycle arrest in AML cells .
- Non-Small Cell Lung Cancer (NSCLC) : In NSCLC, SSD enhances the efficacy of gefitinib by inhibiting the STAT3/Bcl-2 signaling pathway, thereby increasing apoptosis .
- Case Studies :
Anti-inflammatory Effects
SSD exhibits potent anti-inflammatory properties by reducing pro-inflammatory cytokine levels and inhibiting key enzymes involved in inflammation:
- In LPS-exposed RAW264.7 cells, SSD significantly decreased nitric oxide and prostaglandin E2 levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
- It also modulates inflammatory pathways through the inhibition of nuclear factor kappa B (NF-kB) signaling .
Antioxidant Activity
Recent studies have highlighted the antioxidant capabilities of SSD, which contribute to its protective effects against oxidative stress:
- SSD shows significant scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant .
Summary of Biological Activities
The following table summarizes the key biological activities of Saikosaponin D:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
